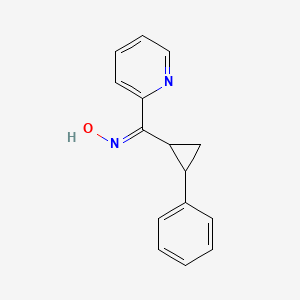
4-(pyrrolidin-1-ylsulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(pyrrolidin-1-ylsulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C20H21F3N2O4S and its molecular weight is 442.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research into related sulfonamide compounds involves the development of novel synthetic methods for various benzamide derivatives, emphasizing the importance of these compounds in organic chemistry and material science. For instance, studies on improved synthesis processes for benzamides and their derivatives highlight the continuous effort to optimize reaction conditions, increase yields, and develop more efficient synthetic routes for these compounds (H. Dian, 2010). These efforts are crucial for producing high-purity materials for further research and potential applications.
Pharmacological Research
Although direct information on the pharmacological application of 4-(pyrrolidin-1-ylsulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is excluded based on your criteria, research on similar structures, such as pyrrolidine derivatives, shows significant interest in these compounds for drug development. The study of kappa-opioid receptor antagonists, for example, demonstrates the therapeutic potential of pyrrolidin-1-ylsulfonyl derivatives in treating depression and addiction disorders, highlighting the relevance of structural motifs in medicinal chemistry (S. Grimwood et al., 2011).
Material Science and Polymer Research
Compounds similar to this compound have been investigated for their utility in creating advanced materials, such as polymers and polyamides. Research in this area focuses on developing new materials with improved properties for various applications, including electronics, coatings, and high-performance materials. The synthesis and characterization of polyamides and poly(amide-imide)s based on aromatic compounds demonstrate the potential of these materials for industrial and technological applications (A. Saxena et al., 2003).
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c21-20(22,23)19(27,16-6-2-1-3-7-16)14-24-18(26)15-8-10-17(11-9-15)30(28,29)25-12-4-5-13-25/h1-3,6-11,27H,4-5,12-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLMOZXOLMYEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2759101.png)

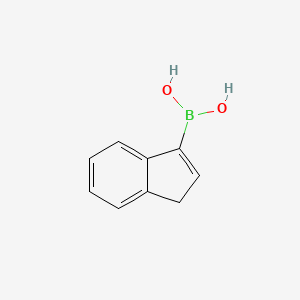


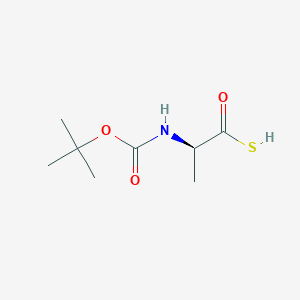

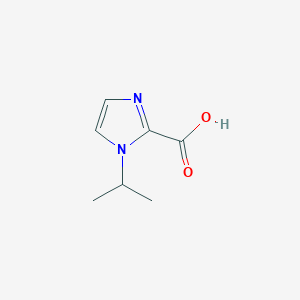
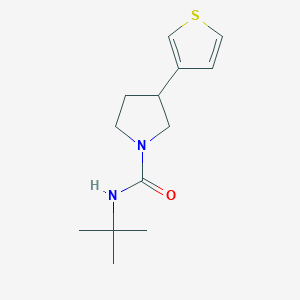
![(3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2759115.png)
![5-cyclopropyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2759116.png)

